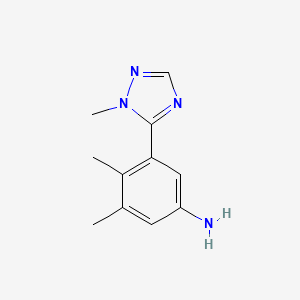

3,4-Dimethyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)aniline

Description

Properties

Molecular Formula |

C11H14N4 |

|---|---|

Molecular Weight |

202.26 g/mol |

IUPAC Name |

3,4-dimethyl-5-(2-methyl-1,2,4-triazol-3-yl)aniline |

InChI |

InChI=1S/C11H14N4/c1-7-4-9(12)5-10(8(7)2)11-13-6-14-15(11)3/h4-6H,12H2,1-3H3 |

InChI Key |

PLHJICCIRMSBSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)C2=NC=NN2C)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3,4-Dimethyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)aniline

Detailed Synthetic Route

A representative and efficient synthetic method, adapted from recent research on related 1,2,4-triazole derivatives, is described below:

Step 1: Preparation of Dimethylimidate Intermediate

- Starting from 1,4-phenylenediamine derivatives, reflux with excess triethyl orthoacetate (TEOA) in a mixed solvent system such as dimethylformamide (DMF) and 1,4-dioxane (1:1) at approximately 80 °C for 6 hours.

- This step yields dimethyl N′,N″-1,4-phenylenediacetimidate intermediates, which are crucial for subsequent hydrazide formation.

Step 2: Formation of Imidohydrazide Intermediate

- React the imidate intermediate with hydrazine monohydrate in absolute ethanol under reflux conditions for 6 hours.

- This reaction produces N′,N″-(1,4-phenylene)di(acetimidohydrazide), which serves as a precursor for cyclization.

Step 3: Cyclization to 1,2,4-Triazole Ring

- Reflux the imidohydrazide intermediate with excess triethyl orthoacetate in toluene for 4-6 hours.

- This step induces cyclization, forming the 1,2,4-triazole ring substituted at the 3 and 5 positions.

- For the methyl-substituted triazole, triethyl orthoacetate is used; for ethyl-substituted derivatives, triethyl orthopropionate is employed.

Step 4: Introduction of the Methyl Group on the Triazole Nitrogen

- Methylation of the triazole nitrogen (N-1 position) can be achieved via alkylation using methyl iodide or similar methylating agents in the presence of a base such as sodium hydride or potassium carbonate.

- This step results in the formation of the 1-methyl-1H-1,2,4-triazole moiety.

Step 5: Attachment to 3,4-Dimethyl Aniline

- The final coupling involves substitution or condensation reactions where the 1-methyl-1,2,4-triazol-5-yl group is linked to the 3,4-dimethyl aniline at the 5-position.

- This can be accomplished through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, depending on the functional groups present on the intermediates.

Reaction Conditions and Solvents

- Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or 1,4-dioxane are preferred for the cyclization and methylation steps.

- Reflux temperatures typically range from 80 °C to 110 °C, depending on the step.

- Bases like sodium hydride, potassium carbonate, or pyridine are used to facilitate alkylation and condensation reactions.

- The reactions are generally carried out under inert atmosphere (nitrogen or argon) to prevent side reactions.

Purification and Isolation

- Crude products are commonly purified by recrystallization from ethanol or other suitable solvents.

- Filtration and drying under vacuum yield the final crystalline compound.

- Characterization is performed using spectroscopic methods such as NMR (1H, 13C), IR, and mass spectrometry to confirm structure and purity.

Data Table: Summary of Key Synthetic Steps and Conditions

| Step | Reaction Type | Starting Materials | Reagents/Solvents | Conditions | Product/Intermediate | Yield (%) (Reported) |

|---|---|---|---|---|---|---|

| 1 | Imidate formation | 1,4-Phenylenediamine, triethyl orthoacetate | DMF/1,4-dioxane (1:1) | Reflux, 80 °C, 6 h | Dimethyl N′,N″-1,4-phenylenediacetimidate | Moderate to high |

| 2 | Hydrazide formation | Imidate intermediate, hydrazine monohydrate | Absolute ethanol | Reflux, 6 h | N′,N″-(1,4-phenylene)di(acetimidohydrazide) | Moderate to high |

| 3 | Cyclization to triazole ring | Hydrazide intermediate, triethyl orthoacetate | Toluene | Reflux, 4-6 h | 1,2,4-Triazole derivative | Moderate to high |

| 4 | N-Methylation | Triazole derivative | Methyl iodide, base (NaH, K2CO3) | Room temp to reflux | 1-Methyl-1H-1,2,4-triazole derivative | Moderate |

| 5 | Coupling to aniline | 1-Methyl-1,2,4-triazol-5-yl intermediate, 3,4-dimethyl aniline | Pd catalyst or nucleophilic substitution | Varied (80-110 °C) | This compound | Moderate to high |

Research Discoveries and Insights

- The synthetic pathway described is advantageous due to the use of inexpensive and commercially available starting materials such as phenylenediamines and triethyl orthoesters.

- The method allows for facile substitution on the triazole ring, enabling structural diversity for biological activity optimization.

- Methylation on the triazole nitrogen enhances biological activity, as seen in related antimicrobial studies, suggesting that the 1-methyl substitution is crucial for activity.

- The presence of methyl groups on the aniline ring (3,4-dimethyl substitution) influences both the electronic properties and steric environment, potentially improving binding affinity in biological targets.

- The described synthetic approach is supported by spectroscopic characterization and crystallographic data in related compounds, confirming the structural integrity of the triazole-aniline linkage.

- This synthetic strategy aligns with recent advances in antimicrobial agent development, where 1,2,4-triazole hybrids show promising activity against resistant bacterial strains.

Chemical Reactions Analysis

Formation of the Triazole Ring

The 1,2,4-triazole moiety is commonly synthesized via:

-

Cycloaddition reactions : For example, triazoles can form through [3+2] cycloadditions between alkynes and azides, though this method is less common for 1,2,4-triazoles .

-

Condensation reactions : Aminoguanidine and diketones (e.g., succinic anhydride) are key precursors. For instance, reactions with hydrazine monohydrate and catalytic pyridine under microwave irradiation yield triazole derivatives .

-

Imidate-based synthesis : Vinylimidates react with hydrazine derivatives to form substituted triazoles, as demonstrated in the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles .

Reaction Conditions :

Functionalization of the Aniline Moiety

The aniline component undergoes reactions to introduce methyl groups or link the triazole:

-

Nitration/Reduction : Aromatic nitration followed by Zn/HCl reduction in ethanol generates the aniline core .

-

Acetylation : Chloroacetyl chloride reacts with the aniline to form acetylated intermediates, facilitating subsequent substitution .

-

Nucleophilic Aromatic Substitution : Activated aryl rings (e.g., nitro groups) enable triazole attachment via nucleophilic displacement .

Key Steps for Aniline Functionalization :

-

Nitration : Nitric acid introduces nitro groups, directing substitution to specific positions.

-

Reduction : Zn/HCl in ethanol reduces nitro groups to amino groups .

-

Acetylation : Chloroacetyl chloride protects the amine during subsequent reactions .

Substitution Reactions

The compound’s structure enables substitution at both the triazole and aniline moieties.

Triazole Substitution

The 1-methyl-1H-1,2,4-triazole ring undergoes reactions at its nitrogen atoms:

-

Nucleophilic substitution : The triazole’s N-1 position reacts with electrophiles (e.g., alkylating agents) to form N-substituted derivatives.

-

Electrophilic substitution : The triazole’s C-3 and C-5 positions may participate in electrophilic aromatic substitution, though steric hindrance from methyl groups can limit reactivity.

Aniline Substitution

The aniline moiety, with methyl groups at positions 3 and 4, undergoes:

-

Acetylation : Protecting the amine group for selective reactions .

-

Sulfonation : Introduces sulfonic acid groups for further functionalization.

-

Alkylation : Friedel-Crafts alkylation introduces additional methyl groups, though regioselectivity is influenced by existing substituents .

Triazole Ring Formation

Aminoguanidine reacts with succinic anhydride to form a guanidinosuccinimide intermediate, which cyclizes under microwave irradiation to yield the triazole . This mechanism is generalized in Scheme 1 :

textAminoguanidine + Succinic Anhydride → Guanidinosuccinimide → Triazole (Microwave Irradiation)

Aniline Functionalization

Nitration introduces a nitro group, which is reduced to an amine. Acetylation protects the amine before substitution reactions (Scheme 2 ):

textAniline → Nitration → Reduction → Acetylation → Substitution

Coupling Reactions

The triazole and aniline moieties are coupled via nucleophilic aromatic substitution. For example, a nitro-substituted aniline reacts with a triazole nucleophile (e.g., aminoguanidine derivative) under catalytic conditions .

Reaction Conditions and Yields

Challenges and Limitations

-

Regioselectivity : Methyl groups on the aniline may hinder substitution at desired positions.

-

Thermal Stability : Triazole rings can decompose under harsh conditions, requiring optimized reaction temperatures .

-

Toxicity : Handling intermediates like chloroacetyl chloride requires caution due to corrosive properties .

Scientific Research Applications

3,4-Dimethyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)aniline is a chemical compound featuring a triazole ring and an aniline moiety, with two methyl groups on the benzene ring and a 1-methyl-1H-1,2,4-triazole group attached to the aniline. This arrangement gives it unique chemical properties and potential biological activities.

Potential Biological Activities

This compound has gained attention in medicinal chemistry because of its potential biological activities. Triazole moieties can interact with various biological targets, enhancing binding affinity and specificity. Triazole-containing compounds often exhibit antimicrobial and antifungal properties, making them valuable in drug discovery.

Antimicrobial Research

Triazole compounds have demonstrated significant antibacterial activity against Staphylococcus aureus . Researchers have found that introducing a cyclopropane fragment to the triazole fragment of 2-(1H-1,2,4-triazol-5-yl)aniline results in antibacterial effects . Additionally, the extension of the aliphatic cycle can increase the antibacterial effect, with adamantane leading to a high antistaphylococcal effect .

Antifungal Research

Triazole-based compounds are being explored for their antifungal properties . Studies suggest that combining tacrolimus with compounds like {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amines can inhibit fungal growth . One such compound, 2-(3-adamantan-1-yl)-1H-1,2,4-triazol-5-yl)-4-chloroaniline, has shown promise as an inhibitor of chitin deacetylases in Aspergillus nidulans and A. niger .

Structural Analogs

Structural analogs of this compound include:

- 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline Contains a methoxy group instead of dimethyl, leading to different electronic properties.

- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one Contains a diphenyl moiety, giving it broader applications in medicinal chemistry.

- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole Features a propanoyl group, leading to distinct reactivity patterns.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3,4-Dimethyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)aniline, highlighting differences in substituents, molecular properties, and biological activities:

Key Structural and Functional Differences

Substituent Effects on Lipophilicity and Binding Affinity: The 3,4-dimethyl groups on the target compound likely increase lipophilicity compared to unsubstituted analogs like 3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline . However, steric hindrance from these groups may reduce binding efficiency to enzymatic targets such as EGFR or RET, as seen in compound a5, which achieves high affinity via indole-mediated π-stacking .

Biological Activity Insights :

- Compound a5 demonstrates the importance of aromatic extensions (indole moiety) in enhancing binding energy (-9.7 kcal/mol for EGFR). In contrast, the target compound’s methyl groups may prioritize metabolic stability over potency .

- The ethyl-substituted analog (C₁₂H₁₆N₄) highlights how alkyl chain modifications can fine-tune pharmacokinetic properties without significantly altering the core pharmacophore .

Synthetic and Analytical Considerations :

Q & A

Q. What are the recommended synthetic routes for 3,4-Dimethyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)aniline?

The compound can be synthesized using classical or microwave-assisted methods. Classical approaches often involve cyclization reactions using sodium azide and catalysts (e.g., ammonium chloride) under reflux conditions in solvents like dimethylformamide (DMF) or acetic acid . Microwave-assisted synthesis may employ aldehydes or alcohols reacted with molecular iodine and ammonia to form nitrile intermediates, which are subsequently cyclized to the triazole ring . Industrial-scale production optimizes reaction parameters (temperature, solvent ratios) for higher yields.

Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Classical | NaN₃, NH₄Cl, DMF, reflux | ~60-75 | |

| Microwave-assisted | I₂, NH₃, microwave irradiation (100°C) | ~80-85 |

Q. What safety precautions are necessary when handling this compound?

Based on analogous triazole-aniline derivatives, the compound may cause skin/eye irritation (Category 2/2A). Laboratory handling requires PPE: nitrile gloves, goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation. Storage recommendations include airtight containers at 2–8°C to prevent degradation .

Q. How is the compound characterized structurally?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard for determining crystal structures. ORTEP-III with a GUI (e.g., ORTEP-3) visualizes molecular geometry and hydrogen-bonding networks . Complementary techniques include NMR (for substituent confirmation) and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s efficacy against cancer targets?

AutoDock Vina is widely used to simulate binding to targets like EGFR and RET. For example, the analog 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5) showed a binding energy of -9.7 kcal/mol to EGFR, comparable to gefitinib (-10.2 kcal/mol). Discovery Studio visualizes π-stacking and hydrogen bonds between the triazole-aniline core and active-site residues (e.g., Met793 in EGFR) .

Table 2: Docking Results for Analogous Compounds

| Compound | Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| a5 | EGFR | -9.7 | π-stacking, H-bonds |

| Vandetanib (control) | RET | -8.9 | Hydrophobic interactions |

Q. What strategies optimize the compound’s pharmacokinetic properties?

Structural modifications include:

- Fragment hybridization : Fusing indole or tetrazole moieties to enhance target affinity .

- Pharmacophore introduction : Adding sulfonyl or fluorobenzyl groups to improve solubility and metabolic stability .

- Coformer salts : Patent data suggest salt formation (e.g., tosylate) to modulate crystallinity and bioavailability .

Q. How do data contradictions in crystallographic refinement affect structural interpretation?

Discrepancies in SHELXL refinement (e.g., thermal parameter outliers) may arise from twinning or weak diffraction data. Cross-validation with independent software (e.g., PHENIX) and electron density maps (2Fo-Fc vs. Fo-Fc) resolves ambiguities. For example, misassigned methyl group positions can skew hydrogen-bonding networks .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Industrial production requires stringent control of:

- Reaction kinetics : Optimizing azide cyclization to avoid byproducts (e.g., tetrazole isomers).

- Purification : Chromatography or recrystallization in polar solvents (ethanol/water) to isolate the target compound .

- Safety protocols : Mitigating risks of exothermic reactions during large-scale azide use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.